molecular formula C24H19NO4 B14492276 3-Phenoxyphenyl 4-(4,5-dimethyl-1,3-oxazol-2-yl)benzoate CAS No. 63076-23-3

3-Phenoxyphenyl 4-(4,5-dimethyl-1,3-oxazol-2-yl)benzoate

Cat. No.: B14492276
CAS No.: 63076-23-3
M. Wt: 385.4 g/mol
InChI Key: FZGPOADMIKGDRG-UHFFFAOYSA-N
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Description

3-Phenoxyphenyl 4-(4,5-dimethyl-1,3-oxazol-2-yl)benzoate is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxyphenyl 4-(4,5-dimethyl-1,3-oxazol-2-yl)benzoate typically involves the reaction of 3-phenoxyphenol with 4-(4,5-dimethyl-1,3-oxazol-2-yl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Phenoxyphenyl 4-(4,5-dimethyl-1,3-oxazol-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Phenoxyphenyl 4-(4,5-dimethyl-1,3-oxazol-2-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenoxyphenyl 4-(4,5-dimethyl-1,3-oxazol-2-yl)benzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

3-Phenoxyphenyl 4-(4,5-dimethyl-1,3-oxazol-2-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenoxyphenyl group and an oxazole ring makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

63076-23-3

Molecular Formula

C24H19NO4

Molecular Weight

385.4 g/mol

IUPAC Name

(3-phenoxyphenyl) 4-(4,5-dimethyl-1,3-oxazol-2-yl)benzoate

InChI

InChI=1S/C24H19NO4/c1-16-17(2)27-23(25-16)18-11-13-19(14-12-18)24(26)29-22-10-6-9-21(15-22)28-20-7-4-3-5-8-20/h3-15H,1-2H3

InChI Key

FZGPOADMIKGDRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C2=CC=C(C=C2)C(=O)OC3=CC=CC(=C3)OC4=CC=CC=C4)C

Origin of Product

United States

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